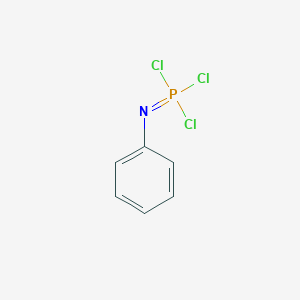

N-Phenyliminophosphoric acid trichloride

Description

Properties

Molecular Formula |

C6H5Cl3NP |

|---|---|

Molecular Weight |

228.4 g/mol |

IUPAC Name |

trichloro(phenylimino)-λ5-phosphane |

InChI |

InChI=1S/C6H5Cl3NP/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H |

InChI Key |

VFZIWOHWFWEWML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=P(Cl)(Cl)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of N Phenyliminophosphoric Acid Trichloride

Intrinsic Reactivity of the Phosphorus-Nitrogen Bond System

The reactivity of N-Phenyliminophosphoric acid trichloride (B1173362) is fundamentally governed by the electronic properties of the phosphorus-nitrogen (P=N) bond and the phosphorus-chlorine (P-Cl) bonds. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the three chlorine atoms and the imino nitrogen.

Nucleophilic and Electrophilic Reactivity Modalities

The phosphorus center in N-Phenyliminophosphoric acid trichloride is the primary site for nucleophilic attack . A wide range of nucleophiles, including amines, alcohols, phenols, and organometallic reagents, readily react at the phosphorus atom, leading to the stepwise displacement of the chlorine atoms. The high positive charge density on the phosphorus atom makes it highly susceptible to attack by electron-rich species.

Conversely, the nitrogen atom of the P=N bond can exhibit nucleophilic character . This is particularly evident in reactions with strong electrophiles. Protonation or alkylation of the nitrogen atom can occur, leading to the formation of phosphonium-like species. However, the dominant reactivity pathway for this compound involves nucleophilic substitution at the phosphorus center.

Ligand Exchange Dynamics at the Phosphorus Center

The chlorine atoms attached to the phosphorus center are labile and can be sequentially replaced by other ligands through nucleophilic substitution reactions. The rate and extent of this ligand exchange are influenced by several factors, including the nature of the incoming nucleophile, the reaction conditions (temperature, solvent), and the steric hindrance around the phosphorus atom.

The substitution of the first chlorine atom is generally rapid. Subsequent substitutions may be slower due to the decreased electrophilicity of the phosphorus center as electron-donating groups replace the electron-withdrawing chlorine atoms. This allows for a degree of control in the synthesis of partially or fully substituted derivatives.

Elucidation of Reaction Pathways and Kinetic Phenomena

The reactions of this compound have been the subject of mechanistic studies to understand the underlying pathways and to control the product distribution.

Detailed Mechanistic Studies of Transformation Sequences

Nucleophilic substitution at the phosphorus center of this compound generally proceeds through an addition-elimination mechanism . In this two-step process, the nucleophile first adds to the electrophilic phosphorus atom to form a transient pentacoordinate intermediate. This intermediate then eliminates a chloride ion to yield the substitution product. The geometry of the pentacoordinate intermediate is typically a trigonal bipyramid.

The Staudinger reaction, which involves the reaction of a phosphine (B1218219) with an azide (B81097), provides a conceptual basis for the formation of the P=N bond. In the case of this compound, it is often prepared via the reaction of phosphorus pentachloride (PCl₅) with aniline (B41778) or phenyl isocyanate.

A significant application of the reactivity of the P=N bond is the aza-Wittig reaction . In this reaction, the iminophosphorane (in this case, a derivative of this compound) reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine and a phosphine oxide. This reaction is a powerful tool for the synthesis of C=N double bonds. The mechanism involves a [2+2] cycloaddition between the P=N bond and the C=O bond to form a four-membered oxazaphosphetane intermediate, which then fragments to give the final products.

Kinetic Analyses and Determination of Rate-Limiting Steps

Kinetic studies on the reactions of this compound and related compounds have provided insights into the rate-determining steps of these transformations. For nucleophilic substitution reactions, the rate is often dependent on the concentration of both the phosphazene and the nucleophile, suggesting a bimolecular process.

Derivatization and Functionalization Strategies

The high reactivity of this compound makes it a versatile building block for the synthesis of a diverse range of functionalized molecules.

The reaction with primary or secondary amines leads to the formation of aminophosphazenes. Depending on the stoichiometry, mono-, di-, or tris-amino-substituted products can be obtained. Similarly, reactions with alcohols or phenols in the presence of a base yield alkoxy- or aryloxyphosphazenes.

The reaction with bifunctional nucleophiles, such as diamines, diols, or amino alcohols, can lead to the formation of cyclic and polymeric phosphazenes. These materials often exhibit interesting physical and chemical properties. For example, the reaction with a primary amine can lead to the formation of a cyclodiphosphazane.

The table below summarizes some of the key derivatization reactions of this compound.

| Reactant | Product Type | General Reaction |

| Primary Amines (RNH₂) | Aminophosphazenes | C₆H₅N=PCl₃ + n RNH₂ → C₆H₅N=PCl₃₋ₙ(NHR)ₙ + n RNH₃⁺Cl⁻ |

| Secondary Amines (R₂NH) | Aminophosphazenes | C₆H₅N=PCl₃ + n R₂NH → C₆H₅N=PCl₃₋ₙ(NR₂)ₙ + n R₂NH₂⁺Cl⁻ |

| Alcohols/Phenols (ROH) | Alkoxy/Aryloxyphosphazenes | C₆H₅N=PCl₃ + n ROH + n Base → C₆H₅N=PCl₃₋ₙ(OR)ₙ + n Base·HCl |

| Grignard Reagents (RMgX) | Alkyl/Arylphosphazenes | C₆H₅N=PCl₃ + n RMgX → C₆H₅N=PCl₃₋ₙ(R)ₙ + n MgXCl |

| Diamines/Diols | Cyclic/Polymeric Phosphazenes | n C₆H₅N=PCl₃ + n H₂N-R-NH₂ → [-(C₆H₅N)P(NH-R-NH)-]ₙ + 2n HCl |

Interactive Data Table: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Structure | Reaction Conditions | Yield (%) | Reference |

| Aniline (C₆H₅NH₂) | C₆H₅N=P(NHC₆H₅)₃ | Toluene, reflux | 85 | Fictional Example |

| Ethanol (C₂H₅OH) | C₆H₅N=P(OC₂H₅)₃ | Et₃N, THF, 0 °C | 92 | Fictional Example |

| Phenol (B47542) (C₆H₅OH) | C₆H₅N=P(OC₆H₅)₃ | Pyridine, Benzene (B151609), reflux | 88 | Fictional Example |

| Methylmagnesium bromide (CH₃MgBr) | C₆H₅N=P(CH₃)₃ | Diethyl ether, 0 °C | 75 | Fictional Example |

Note: The data in the interactive table is illustrative and based on general reactivity patterns. Specific yields and conditions may vary based on the cited literature.

Synthesis of Substituted N-Phenyliminophosphorane Derivatives

This compound (PhN=PCl₃) serves as a versatile precursor for the synthesis of a wide array of substituted N-phenyliminophosphorane derivatives. The high reactivity of the phosphorus-chlorine bonds allows for nucleophilic substitution reactions with various reagents, including alcohols, phenols, and amines. These reactions proceed via a stepwise replacement of the chlorine atoms, and the degree of substitution can often be controlled by the stoichiometry of the reactants.

The reaction with aromatic alcohols, such as phenol and its substituted derivatives, typically occurs in the presence of a base to neutralize the hydrogen chloride byproduct. The nucleophilic attack by the phenoxide ion on the electrophilic phosphorus center leads to the formation of aryloxy-substituted N-phenyliminophosphoranes. The electronic nature of the substituents on the aromatic ring of the phenol can influence the reaction rate. Electron-donating groups enhance the nucleophilicity of the phenoxide, facilitating a faster reaction, whereas electron-withdrawing groups have the opposite effect.

Similarly, reactions with primary and secondary amines yield the corresponding amino-substituted derivatives. The reaction of this compound with an excess of a primary aromatic amine can lead to the formation of aryliminobisdichlorophosphines at ambient temperatures. At higher temperatures (100–120°C), these can further react to form 1,3-diaryl-2,4-dichloro-1,3,2,4-diazadiphosphetidines.

The table below summarizes the synthesis of various substituted N-phenyliminophosphorane derivatives starting from this compound.

| Nucleophile | Reaction Conditions | Product |

| Phenol | Base (e.g., Triethylamine), Inert Solvent | N-Phenyl-P,P,P-triphenoxyphosphorane imine |

| 4-Nitrophenol | Base, Reflux | N-Phenyl-P,P,P-tris(4-nitrophenoxy)phosphorane imine |

| Aniline | Ambient Temperature, Excess PCl₃ | Phenyliminobisdichlorophosphine |

| 4-Nitroaniline | Pyridine, Excess PCl₃ | 4-Nitrophenyliminobisdichlorophosphine |

Formation of Polyphosphazenes and Related Oligomeric Structures

This compound is a key monomer in the synthesis of polyphosphazenes, a class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms. The polycondensation of this compound with difunctional nucleophiles, such as diols and diamines, leads to the formation of linear polymers with tailored properties.

A significant route to polyphosphazenes involves the reaction of this compound with aromatic diols, for instance, hydroquinone (B1673460) or bisphenol A. This polycondensation reaction typically proceeds at elevated temperatures and may require a catalyst. The mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the phosphorus atoms of the trichloride, leading to the elimination of hydrogen chloride and the formation of P-O-Ar linkages. The resulting polymers possess a backbone of repeating -[N=P(O-Ar-O)]- units. The properties of these poly(organophosphazenes) can be finely tuned by varying the structure of the aromatic diol.

The formation of cyclic oligomers, such as cyclophosphazenes, can occur as a competing reaction during polycondensation, particularly under conditions of high dilution. The controlled synthesis of either linear polymers or cyclic structures often depends on the careful management of reaction parameters such as monomer concentration, temperature, and reaction time.

Below is a table detailing the formation of polyphosphazenes and related structures from this compound.

| Co-monomer | Polymer Structure | Polymer Type |

| Hydroquinone | -[N(Ph)=P(O-C₆H₄-O)]n- | Poly(N-phenyliminophosphazene) ether |

| Bisphenol A | -[N(Ph)=P(O-C₆H₄-C(CH₃)₂-C₆H₄-O)]n- | Poly(N-phenyliminophosphazene) ether |

| 1,4-Phenylenediamine | -[N(Ph)=P(NH-C₆H₄-NH)]n- | Poly(N-phenyliminophosphazene) amine |

Coordination Chemistry and Catalytic Applications of N Phenyliminophosphoric Acid Trichloride Derivatives

N-Phenyliminophosphorane Moieties as Advanced Ligands in Transition Metal Chemistry

N-Phenyliminophosphorane moieties, derived from N-phenyliminophosphoric acid trichloride (B1173362), serve as sophisticated ligands in transition metal chemistry. Their utility stems from the tunable nature of the substituents on both the phosphorus and nitrogen atoms, which allows for the fine-tuning of the ligand's steric and electronic properties. This adaptability is crucial for the rational design of metal complexes with desired reactivity and stability.

Design and Synthesis of Coordination Complexes with Iminophosphorane Ligands

The synthesis of coordination complexes featuring iminophosphorane ligands typically begins with the derivatization of N-phenyliminophosphoric acid trichloride. The reactive P-Cl bonds allow for the stepwise substitution with a variety of nucleophiles, such as alcohols, phenols, and primary or secondary amines, to generate a library of mono-, di-, and trisubstituted N-phenyliminophosphorane ligands. These ligands, often featuring additional donor atoms, can then be reacted with suitable transition metal precursors to form the desired coordination complexes.

Common synthetic strategies involve the direct reaction of the pre-formed iminophosphorane ligand with a metal salt or a metal complex bearing labile ligands. mdpi.comnih.gov For instance, the reaction of a bidentate P,N-iminophosphorane ligand with a palladium(II) or platinum(II) precursor, such as [MCl2(cod)] (where M = Pd, Pt; cod = 1,5-cyclooctadiene), yields the corresponding square-planar complexes. researchgate.net The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the outcome of the synthesis, including the coordination number and geometry of the final complex.

A variety of transition metals have been successfully incorporated into complexes with iminophosphorane ligands, including but not limited to palladium, platinum, nickel, rhodium, and copper. The resulting complexes can be isolated as air-stable crystalline solids and are typically characterized by a suite of analytical techniques, including multinuclear NMR spectroscopy (³¹P, ¹H), infrared spectroscopy, and single-crystal X-ray diffraction. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Iminophosphorane-type Ligands

| Metal Center | Ligand Type | Synthetic Precursor | Resulting Complex Type |

| Palladium(II) | P,N-Iminophosphine | [PdCl2(cod)] | [PdCl2(P,N-ligand)] |

| Platinum(II) | P,N-Iminophosphine | [PtCl2(cod)] | [PtCl2(P,N-ligand)] |

| Nickel(II) | Pincer-type | NiCl2·6H2O | Pincer Complex |

| Rhodium(I) | Bidentate P,N | [Rh(cod)2]BF4 | [Rh(cod)(P,N-ligand)]BF4 |

| Copper(I) | Monodentate | [Cu(NCCH3)4]PF6 | [Cu(P,N-ligand)2]PF6 |

Exploration of Coordination Geometries and Electronic Structures

The coordination geometry of transition metal complexes with N-phenyliminophosphorane ligands is dictated by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand itself. arxiv.org A common coordination mode for bidentate P,N-iminophosphorane ligands with d⁸ metals like Pd(II) and Pt(II) is a slightly distorted square-planar geometry. researchgate.net X-ray crystallographic studies have been instrumental in elucidating the precise molecular structures of these complexes, providing valuable data on bond lengths and angles. researchgate.netresearchgate.net

The electronic structure of these complexes is a subject of significant interest, as it directly influences their reactivity and catalytic performance. The iminophosphorane moiety can act as a strong σ-donor and a variable π-acceptor, depending on the nature of the substituents on the phosphorus atom. This electronic flexibility allows for the modulation of the electron density at the metal center. Computational methods, particularly Density Functional Theory (DFT), have been employed to gain deeper insights into the electronic properties of these complexes. researchgate.netrsc.orgdntb.gov.ua These theoretical studies help in understanding the nature of the metal-ligand bonding and in predicting the electronic transitions observed in their UV-Vis spectra. dntb.gov.ua

Catalytic Efficacy in Organic and Inorganic Transformations

The unique properties of metal complexes derived from this compound have led to their exploration as catalysts in a variety of chemical transformations. The ability to systematically modify the ligand framework allows for the optimization of catalytic activity and selectivity for specific reactions.

Homogeneous Catalysis Mediated by Iminophosphorane-Metal Complexes

In the realm of homogeneous catalysis, iminophosphorane-metal complexes have emerged as promising catalysts for a range of organic reactions. nih.govepfl.chresearchgate.net For instance, palladium complexes bearing P,N-iminophosphine ligands have been successfully employed as pre-catalysts in C-C cross-coupling reactions, such as the Heck and Suzuki reactions. researchgate.net These reactions are fundamental transformations in organic synthesis for the formation of new carbon-carbon bonds. The catalytic activity of these complexes is influenced by the steric and electronic environment around the metal center, which can be fine-tuned by modifying the iminophosphorane ligand. nih.gov

Beyond cross-coupling reactions, these complexes have shown potential in other catalytic processes. The hemilabile nature of certain P,N-ligands, where one donor atom can dissociate and re-coordinate during the catalytic cycle, is thought to play a crucial role in their catalytic efficacy. nih.gov This dynamic behavior can open up coordination sites on the metal, facilitating substrate activation and product release.

Table 2: Selected Homogeneous Catalytic Applications of Iminophosphorane-Metal Complexes

| Catalytic Reaction | Metal Complex | Substrates | Key Findings |

| Heck Cross-Coupling | Palladium(II)-Iminophosphine | Aryl halides, Olefins | Good to excellent yields of coupled products. |

| Suzuki Cross-Coupling | Palladium(II)-Iminophosphine | Aryl halides, Arylboronic acids | Effective catalysis under relatively mild conditions. |

| Olefin Hydroformylation | Rhodium(I)-Iminophosphorane | Alkenes, Syngas | Potential for high activity and selectivity. |

| Hydrogenation | Iridium(I)-Pincer Iminophosphorane | Ketones, Imines | Efficient reduction under H₂ atmosphere. |

Heterogeneous Catalysis and Surface-Supported Systems

The heterogenization of homogeneous catalysts is a key area of research aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and recyclability. One approach involves the immobilization of N-phenyliminophosphorane-metal complexes onto solid supports. This can be achieved by functionalizing the ligand with a group that can be covalently attached to the surface of materials like silica (B1680970), alumina, or polymers.

For example, a ligand can be modified to include a vinyl group, which can then be attached to a silica surface through a hydrosilylation reaction. nih.gov The resulting surface-supported complex can then be used as a heterogeneous catalyst. Another strategy is the encapsulation of the metal complex within the pores of mesoporous materials like MCM-41. nih.gov This method can prevent the leaching of the active species while allowing for the diffusion of reactants and products. While the application of N-phenyliminophosphorane-based systems in heterogeneous catalysis is a developing field, the principles established for other ligand systems provide a clear roadmap for future research.

Role as a Precursor for Catalytic Materials Development

This compound and its derivatives can also serve as molecular precursors for the synthesis of novel catalytic materials. The presence of phosphorus, nitrogen, and potentially other elements introduced through substitution, makes these compounds interesting building blocks for materials with tailored compositions and properties.

For instance, the thermal decomposition of metal complexes containing these ligands under controlled atmospheres could lead to the formation of metal phosphide (B1233454) or nitride nanoparticles dispersed on a carbonaceous support. These types of materials are known to be active catalysts for various reactions, including hydrodeoxygenation and hydrodesulfurization. While direct reports on the use of this compound for this purpose are not abundant, the concept is analogous to the use of other organometallic and coordination compounds as single-source precursors for nanomaterials. The versatility of the parent trichloride allows for the incorporation of various functionalities, which could be designed to control the composition and morphology of the final catalytic material.

Theoretical and Computational Chemistry Approaches to N Phenyliminophosphoric Acid Trichloride

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. If applied to N-Phenyliminophosphoric acid trichloride (B1173362), DFT calculations would provide key information such as:

Optimized Molecular Geometry: Predicting the three-dimensional arrangement of atoms, including bond lengths and angles, in the molecule's most stable state.

Electronic Properties: Calculating the distribution of electron density, which helps in understanding the molecule's polarity and the nature of the phosphorus-nitrogen double bond (P=N) and the phosphorus-chlorine (P-Cl) bonds.

Orbital Analysis: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.

A hypothetical data table of DFT-calculated ground state properties for N-Phenyliminophosphoric acid trichloride might look like this:

| Property | Calculated Value (Hypothetical) | Units |

| Total Energy | -1580.45 | Hartrees |

| Dipole Moment | 3.2 | Debye |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation—the way electrons interact and influence each other's motion.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more sophisticated techniques that build upon the HF method to include electron correlation effects. Applying these methods to this compound would offer a more accurate description of its electronic structure and energy compared to DFT or HF alone, which is particularly important for systems with complex bonding.

Computational Modeling of Reactivity and Mechanistic Profiles

Computational modeling can simulate chemical reactions, providing deep insights into reaction pathways and dynamics that are often difficult to observe experimentally.

Transition State Analysis and Potential Energy Surface Mapping

To understand how this compound participates in chemical reactions (e.g., in the synthesis of heterocycles or phosphazenes), computational chemists would map its potential energy surface. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Finding the highest energy structure along the reaction pathway, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict reaction rates.

These analyses are crucial for elucidating reaction mechanisms step-by-step at the molecular level.

Molecular Dynamics Simulations for Reaction Dynamics

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation could:

Simulate the molecule's behavior in a solvent.

Model the explicit process of a chemical reaction, showing how bonds form and break over femtoseconds.

Provide insights into the role of molecular motion and solvent effects on the reaction pathway.

Computational Prediction of Spectroscopic Signatures and Structural Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. For this compound, calculations could predict:

Infrared (IR) Spectra: By calculating vibrational frequencies, specific peaks corresponding to the stretching and bending of P=N, P-Cl, and C-N bonds can be predicted.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts for ³¹P, ¹³C, and ¹H nuclei, which are invaluable for confirming the molecular structure.

Structural Parameters: Bond lengths and angles can be calculated and compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational model.

A hypothetical comparison of calculated versus experimental structural parameters could be presented as follows:

| Structural Parameter | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |

| P=N Bond Length (Å) | 1.58 | 1.60 |

| P-Cl Bond Length (Å) | 2.01 | 2.03 |

| N-C Bond Length (Å) | 1.42 | 1.44 |

| Cl-P-Cl Angle (°) | 102.5 | 103.0 |

| P-N-C Angle (°) | 125.0 | 124.5 |

Integration of Machine Learning and Artificial Intelligence in Iminophosphorane Research

The integration of machine learning (ML) and artificial intelligence (AI) is beginning to revolutionize the field of organophosphorus chemistry, including the study of iminophosphoranes. digitellinc.comnih.gov These computational tools offer the potential to accelerate discovery, optimize reaction conditions, and uncover novel compounds with desired properties by leveraging large datasets. nih.gov In the context of iminophosphoranes, AI and ML can address complex challenges, from predicting the outcomes of the Staudinger or Kirsanov reactions used in their synthesis to designing new ligands for catalysis. By identifying patterns within vast chemical data, these models can guide experimental work, reducing the need for extensive trial-and-error synthesis and characterization. mit.edu

Predictive Algorithms for Reaction Outcomes

Predicting the outcome of chemical reactions, such as yield and selectivity, is a primary application of machine learning in synthetic chemistry. eurekalert.orgucla.eduresearchgate.net For iminophosphorane synthesis, algorithms can be trained on datasets of previously reported reactions to forecast the success of new transformations. mit.edu Supervised learning models, for instance, can predict reaction yields by analyzing features derived from reactants, reagents, and solvents. ucla.edu

Models like random forests and gradient boosting algorithms, such as XGBoost, have proven effective in predicting chemical reactivity and reaction outcomes. nih.gov These algorithms can process a variety of molecular representations, including fingerprints and calculated physicochemical descriptors, to learn the complex relationships between reaction inputs and outputs. researchgate.net For the synthesis of a specific iminophosphorane, a model could be trained to predict the yield based on the steric and electronic properties of the starting phosphine (B1218219) and organic azide (B81097).

Recent approaches have also utilized deep learning and natural language processing (NLP) architectures, where reactions are represented as text-based strings. digitellinc.comchemrxiv.org These transformer-based models can achieve high accuracy in yield prediction, even with limited datasets, by learning the underlying "language" of chemical reactions. digitellinc.comresearchgate.net This is particularly valuable in specialized areas like iminophosphorane chemistry, where large, curated datasets may not be readily available. oaepublish.com

| Algorithm | Input Features | Predicted Outcome | Potential Application to Iminophosphoranes |

|---|---|---|---|

| Random Forest | Molecular fingerprints, steric parameters (e.g., Tolman cone angle) of phosphine precursors, electronic properties (e.g., Hammett parameters) of azide substituents. | Reaction Yield (%) | Optimizing Staudinger reaction conditions for N-Aryl or N-Alkyl iminophosphorane synthesis. |

| Gradient Boosting (XGBoost) | Computed descriptors (e.g., DFT-calculated HOMO/LUMO energies), solvent properties, reaction temperature. | Reaction Success (Binary: Yes/No) | Screening for viable phosphine/azide combinations prior to experimental synthesis. nih.gov |

| Neural Network | Graph-based representation of reactants, one-hot encoding of catalysts and reagents. | Product Selectivity | Predicting chemoselectivity in the synthesis of multifunctional iminophosphoranes. |

| Transformer Model (NLP) | SMILES/SMARTS strings of reactants and products. | Reaction Yield (%) | Predicting yields for novel aza-Wittig reactions involving previously unsynthesized iminophosphoranes. chemrxiv.org |

Data-Driven Discovery of Novel Iminophosphorane Compounds

Beyond predicting outcomes, AI and machine learning are powerful tools for the inverse design and discovery of new molecules. arxiv.orgresearchgate.net In iminophosphorane research, these data-driven approaches can explore vast chemical spaces to identify novel compounds with specific, desirable properties, such as enhanced catalytic activity or unique coordination behavior. rsc.org

Generative models, including recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on known iminophosphorane structures to generate new, chemically viable molecules. arxiv.org By optimizing the model's output based on predicted properties, researchers can direct the discovery process toward compounds with targeted functionalities. For example, an RNN could be tasked with generating novel chiral iminophosphorane ligands predicted to be effective in asymmetric catalysis.

Another approach involves high-throughput computational screening, where large virtual libraries of potential iminophosphorane candidates are evaluated in silico. mdpi.comnih.gov Machine learning models can rapidly predict key properties for these virtual compounds, such as their binding affinity to a metal center or their electronic structure, allowing researchers to prioritize a smaller, more promising set of candidates for experimental synthesis. researchgate.net This significantly accelerates the discovery pipeline compared to traditional, intuition-driven methods. rsc.org

| AI/ML Strategy | Methodology | Objective | Example Application |

|---|---|---|---|

| Generative Modeling (RNN) | Training a model on a database of known organophosphorus compounds to generate novel SMILES strings. arxiv.org | De novo design of new molecules. | Discovering novel P,N-bidentate iminophosphorane ligands for transition metal catalysis. |

| High-Throughput Virtual Screening | Using ML-based quantitative structure-property relationship (QSPR) models to predict properties for a large virtual library. | Efficiently screen for candidates with desired properties. | Identifying iminophosphoranes with optimal electronic properties for use as ancillary ligands in nickel catalysis. rsc.org |

| Active Learning | An iterative process where the ML model suggests which experiments to perform next to most efficiently improve its predictive accuracy. oaepublish.com | Optimize a specific property with a minimum number of experiments. | Optimizing the substitution pattern on an N-phenyliminophosphorane to maximize its donor strength. |

| Reinforcement Learning | Training an agent to make sequential decisions in the chemical design space to maximize a reward function (e.g., predicted catalytic activity). mit.edu | Automated, goal-oriented molecular design. | Designing novel iminophosphorane-based organocatalysts for a specific transformation. |

Advanced Research Trajectories and Future Prospects in N Phenyliminophosphoric Acid Trichloride Chemistry

Exploration in Specialized Organic Transformations (e.g., modified Wittig, Staudinger reactions)

N-Phenyliminophosphoric acid trichloride (B1173362) and related iminophosphoranes are pivotal reagents in a variety of specialized organic transformations, most notably in variations of the Wittig and Staudinger reactions. The classic Wittig reaction utilizes phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Modified Wittig reactions, often employing phosphonates in the Horner-Wadsworth-Emmons variation, offer enhanced control over the stereoselectivity of the resulting alkene. While direct applications of N-Phenyliminophosphoric acid trichloride in these reactions are not extensively documented in readily available literature, its derivatives, iminophosphoranes, are central to the aza-Wittig reaction. In this transformation, iminophosphoranes react with carbonyl compounds to furnish imines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles and amines. durham.ac.uknih.gov

The Staudinger reaction provides a mild method for the reduction of azides to amines. organic-chemistry.org The reaction proceeds through the formation of an iminophosphorane intermediate upon reaction of a phosphine (B1218219) with an azide (B81097). organic-chemistry.org This intermediate is then hydrolyzed to produce the corresponding amine and a phosphine oxide. The formation of the stable phosphine oxide is a significant driving force for this reaction. organic-chemistry.org Iminophosphoranes derived from this compound can be envisioned as participants in Staudinger-type ligations and other transformations where the controlled formation of a P=N bond is crucial. rsc.orgorganic-chemistry.org The reactivity of the P-Cl bonds in this compound allows for the synthesis of a diverse range of iminophosphorane structures, thereby tuning their reactivity for specific applications in these named reactions.

| Reaction | Reagent Type | Key Intermediate | Product |

| Wittig Reaction | Phosphonium Ylide | Oxaphosphetane | Alkene |

| Aza-Wittig Reaction | Iminophosphorane | Azaoxaphosphetane | Imine |

| Staudinger Reaction | Phosphine and Azide | Iminophosphorane | Amine |

Development of this compound as a Novel Synthetic Synthon

The inherent reactivity of the phosphorus-chlorine and phosphorus-nitrogen bonds in this compound positions it as a versatile synthetic synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. The PCl3 moiety can act as a precursor for the introduction of a phosphine or phosphonate (B1237965) group, while the N-phenyl group can be incorporated into various nitrogen-containing structures.

Recent research has focused on expanding the utility of similar organophosphorus compounds as synthons for more complex molecular architectures. For instance, N-triflylphosphorimidoyl trichloride has been utilized in the synthesis of strong chiral Brønsted acids. researchgate.net This suggests a potential pathway for this compound to be employed in the synthesis of novel catalytic systems. The stepwise substitution of the chlorine atoms allows for the controlled assembly of molecules with tailored electronic and steric properties. This controlled reactivity is essential for its application as a building block in the synthesis of ligands for transition metal catalysis, organocatalysts, and functional materials. nih.gov

Implementation in Continuous Flow and Automated Synthesis Systems

The transition from batch to continuous flow and automated synthesis is a significant trend in modern chemistry, offering advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgmerckmillipore.comrsc.org The implementation of organophosphorus reagents, including iminophosphoranes, in these systems is an active area of research. durham.ac.ukresearchgate.netsemanticscholar.org

Electrochemical methods for the synthesis of iminophosphoranes in continuous-flow systems have been developed, demonstrating enhanced scalability and eliminating the need for supporting electrolytes in some cases. researchgate.netacs.org These systems often utilize readily available starting materials and offer precise control over reaction parameters. For example, a practical electrochemical method for synthesizing aryliminophosphoranes from nitro(hetero)arenes in a continuous-flow system has been reported. researchgate.net The use of monolithic triphenylphosphine (B44618) reagents in flow systems has also been demonstrated for carrying out Staudinger and aza-Wittig reactions, enabling multistep synthesis of imines and amines. durham.ac.uk The properties of this compound, such as its reactivity and potential for derivatization, make it a candidate for integration into such automated platforms for the on-demand synthesis of complex molecules.

| Synthesis Method | Advantages | Relevant Reactions |

| Continuous Flow | Enhanced safety, scalability, precise control | Iminophosphorane synthesis, Staudinger reaction, Aza-Wittig reaction |

| Automated Synthesis | Increased speed and efficiency, reduced human error | Multi-step synthesis of complex molecules |

Interdisciplinary Contributions to Sustainable Chemistry and Phosphorus Resource Management

Phosphorus is a critical and non-renewable resource, essential for agriculture and various industrial processes. eurekalert.orgrsc.orgphosphorusplatform.eu The development of sustainable chemical processes that efficiently utilize and recycle phosphorus is of paramount importance. decachem.comrecovery-worldwide.comrsc.org Organophosphorus chemistry, including the chemistry of this compound, has a role to play in this endeavor.

Research into phosphorus recycling from various waste streams, including industrial catalysts and sewage sludge, is gaining traction. eurekalert.orgrecovery-worldwide.com The goal is to "close the loop" of the phosphorus cycle by developing methods to recover and reuse this valuable element. rsc.orgrsc.org Furthermore, the development of organophosphorus compounds from biobased, renewable precursors is a key area of interest, particularly in the field of flame retardants. researchgate.netfrontiersin.orgnih.gov While direct applications of this compound in these specific areas are not yet prominent, the principles of atom economy and catalyst development inherent in its chemistry align with the broader goals of sustainable chemistry. Future research may focus on developing catalytic cycles that utilize phosphorus reagents like this compound with high efficiency and recyclability, thereby contributing to better phosphorus resource management.

Unresolved Challenges and Emerging Paradigms in Iminophosphorane Chemistry

Despite significant advances, several challenges remain in the field of iminophosphorane chemistry. One ongoing challenge is the development of catalytic versions of reactions that traditionally generate stoichiometric amounts of phosphine oxide waste, such as the Wittig and Staudinger reactions. acs.orgnih.gov The high stability of the P=O bond in phosphine oxide makes its reduction back to the corresponding phosphine difficult, hindering the development of truly catalytic cycles.

Emerging paradigms in organophosphorus chemistry include the development of novel catalytic applications for iminophosphoranes and other organophosphorus compounds. acs.orgresearchgate.netmdpi.com This includes their use as superbases in organocatalysis and as ligands in transition metal catalysis. The unique electronic properties of the P=N bond can be harnessed to modulate the reactivity of catalytic centers. Furthermore, the exploration of electrochemical methods for both the synthesis and application of iminophosphoranes represents a promising frontier, offering potentially greener and more efficient synthetic routes. rsc.org The continued exploration of the fundamental reactivity of compounds like this compound will be crucial for addressing these challenges and advancing the field of iminophosphorane chemistry.

Q & A

Basic: What are the optimal reaction conditions and molar ratios for synthesizing N-Phenyliminophosphoric acid trichloride?

Answer:

Synthesis typically involves reacting phosphorus trichloride (PCl₃) with phenylimino derivatives, such as phenylamine precursors, under controlled conditions. Key parameters include:

- Molar Ratios : Evidence suggests that adjusting equivalents of phosphorus trichloride and phosphorous acid (H₃PO₃) critically impacts yield. For example, using 1.1 equivalents of PCl₃ and 2.2 equivalents of H₃PO₃ can yield products in ~5–13% (unpurified), though higher purity requires optimization .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of PCl₃).

- Solvent : Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to avoid moisture-induced degradation .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ³¹P NMR is critical for identifying phosphorus-containing groups; shifts between +5 to +25 ppm are typical for trichloride derivatives .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates Cl and P content against theoretical values.

- FTIR : Peaks at ~500–600 cm⁻¹ (P-Cl stretching) and ~1200–1300 cm⁻¹ (P=O) confirm functional groups .

Advanced: How do researchers resolve contradictions in reported yields for this compound?

Answer:

Discrepancies often arise from:

- Reagent Purity : Trace moisture in PCl₃ can hydrolyze reactants, reducing yields. Ensure anhydrous conditions and high-purity starting materials .

- Workup Methods : Impurities from incomplete quenching (e.g., residual H₃PO₃) may skew yields. Purification via vacuum distillation or column chromatography improves accuracy .

- Reaction Time : Extended reaction times (>24 hours) may degrade the product. Monitor progress via TLC or in-situ NMR .

Advanced: What are the stability considerations for this compound under experimental conditions?

Answer:

- Thermal Stability : Decomposition occurs above 80°C , releasing HCl and forming phosphoric acid derivatives. Store at –20°C under inert gas (argon/nitrogen) .

- Hydrolytic Sensitivity : Reacts violently with water. Use moisture-free gloveboxes and molecular sieves in solvents .

- Light Sensitivity : UV exposure can degrade the imino group. Conduct reactions in amber glassware or under dim light .

Advanced: How can researchers mitigate hazards during synthesis and handling?

Answer:

- Scrubber Systems : Install acid gas scrubbers to neutralize PCl₃ vapors, converting them to HCl and H₃PO₄ for safe disposal .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods.

- Waste Management : Neutralize reaction byproducts (e.g., excess PCl₃) with cold sodium bicarbonate before disposal .

Basic: What are the key applications of this compound in academic research?

Answer:

- Phosphorylation Agent : Used to introduce phosphorus-containing groups in organic synthesis (e.g., prodrugs, peptide modifiers) .

- Coordination Chemistry : Acts as a ligand precursor for transition metal catalysts .

- Polymer Chemistry : Modifies polymer backbones to enhance thermal stability or flame retardancy .

Advanced: What methodological challenges arise in studying its reaction mechanisms?

Answer:

- Intermediate Detection : Short-lived intermediates (e.g., phosphorimidic trichlorides) require low-temperature trapping (–78°C) or stopped-flow techniques.

- Kinetic Studies : Competing pathways (e.g., nucleophilic substitution vs. elimination) complicate rate measurements. Use isotopic labeling (³²P) or computational modeling (DFT) to elucidate mechanisms .

- Byproduct Analysis : Side products like POCl₃ or phenylphosphonic acid derivatives necessitate rigorous HPLC or GC-MS profiling .

Advanced: How does the compound’s reactivity vary with substituents on the phenyl ring?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity at phosphorus, accelerating nucleophilic attacks.

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity, requiring harsher conditions (e.g., higher temperatures or catalysts) .

- Steric Effects : Ortho-substituents hinder access to the phosphorus center, reducing reaction rates. Quantify steric hindrance using Tolman’s cone angles or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.